Bienvenue dans la boutique en ligne BenchChem!

Triapine

Ribonucleotide Reductase Enzyme Inhibition Drug Discovery

Triapine is the premier chemical probe for RNR target validation—over 1,000-fold more potent than hydroxyurea (IC50 144 nM vs. 991 µM). Unlike generic RNR inhibitors, it retains full activity in HU-resistant cell lines and operates via a distinct dual mechanism of iron chelation and ROS-mediated tyrosyl radical destruction. As the most clinically advanced thiosemicarbazone with Phase II/III trial backing, it is the essential benchmark for next-gen analog evaluation and the inhibitor of choice for radiosensitization and DNA-damaging agent combination studies. Procure for reproducible, translationally relevant preclinical research.

Molecular Formula C7H9N5S
Molecular Weight 195.25 g/mol
CAS No. 236392-56-6
Cat. No. B1662405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriapine
CAS236392-56-6
Synonyms3-aminopyridine-2-carboxaldehyde thiosemicarbazone
3-APCT
NSC 663249
PAN 811
PAN-811
PAN811
triapine
Molecular FormulaC7H9N5S
Molecular Weight195.25 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)C=NNC(=S)N)N
InChIInChI=1S/C7H9N5S/c8-5-2-1-3-10-6(5)4-11-12-7(9)13/h1-4H,8H2,(H3,9,12,13)/b11-4+
InChIKeyXMYKNCNAZKMVQN-NYYWCZLTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Triapine (3-AP, CAS 236392-56-6): A Benchmark Ribonucleotide Reductase Inhibitor for Cancer Research Procurement


Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone, 3-AP) is a synthetic heterocyclic carboxaldehyde thiosemicarbazone that functions as a potent inhibitor of the M2 subunit of ribonucleotide reductase (RNR) [1]. It is the most extensively clinically studied compound in its class, having advanced to multiple Phase II trials, including a randomized Phase II/III evaluation in cervical cancer [2]. Its mechanism involves both direct iron chelation from the RNR R2 subunit and the generation of reactive oxygen species (ROS) leading to tyrosyl radical destruction [3]. Triapine serves as a foundational reference compound for developing and benchmarking novel thiosemicarbazone-based anticancer agents.

Why Triapine (CAS 236392-56-6) Cannot Be Substituted with Hydroxyurea or Other RNR Inhibitors in Research Applications


RNR inhibitors are not a functionally interchangeable class. While hydroxyurea (HU) is the only clinically approved RNR inhibitor, it is a relatively weak and short-acting agent [1]. Triapine was specifically developed to overcome HU's limitations, demonstrating significantly higher potency, a distinct mechanism involving iron chelation and ROS generation, and efficacy in HU-resistant cell lines [2]. Furthermore, the clinical and preclinical efficacy of RNR inhibitors is highly context-dependent; for instance, Didox and gallium nitrate have shown greater monotherapy activity, while Triapine is more efficacious in combination regimens [3]. Substituting Triapine with a generic RNR inhibitor without accounting for these quantitative differences in potency, resistance profile, and therapeutic context can invalidate experimental outcomes and lead to erroneous conclusions about target engagement and therapeutic potential.

Triapine (CAS 236392-56-6) Quantitative Differentiation Data vs. Hydroxyurea, COTI-2, and Didox


Superior RNR Inhibitory Potency vs. Hydroxyurea in Recombinant Human Enzyme Assay

Triapine inhibits the human ribonucleotide reductase hRRM2 subunit with an IC50 of 144 nM, compared to 991 µM for hydroxyurea, representing a nearly 7,000-fold increase in potency [1]. Against the p53R2 subunit, Triapine's IC50 is 112 nM versus hydroxyurea's 2.48 mM, an approximately 22,000-fold increase [1]. This large potency differential is corroborated by in vivo DNA synthesis inhibition studies showing Triapine's effects are more pronounced and last considerably longer than those of hydroxyurea [2].

Ribonucleotide Reductase Enzyme Inhibition Drug Discovery

Cellular Potency in Cancer Cell Lines: Triapine vs. Hydroxyurea and Didox

In MCF7 breast cancer cells, Triapine exhibits an IC50 of 0.33 µM, while hydroxyurea and Didox show dramatically higher IC50 values of 133 µM and 80 µM, respectively [1]. Triapine is 403-fold more potent than hydroxyurea and 242-fold more potent than Didox in this cellular context. In L1210 leukemia cells, Triapine demonstrates anti-proliferative IC50 values of 1.3 µM (wild-type) and 1.6 µM (hydroxyurea-resistant), confirming its activity in resistant models [2].

Cancer Cell Biology Cytotoxicity Assay Antiproliferative

Resistance Profile: Triapine Lacks Cross-Resistance via ABCC1 Transporter

In a matched pair of GLC-4 and ABCC1-overexpressing GLC-4/adr cells, Triapine showed minimal cross-resistance (relative resistance ratio = 0.9, not significant) [1]. In stark contrast, COTI-2, a newer thiosemicarbazone, exhibited a 17.3-fold increase in IC50 in the resistant line, confirming it is an ABCC1 substrate subject to efflux-mediated resistance [1]. This differential resistance profile is a critical differentiator for experimental design.

Drug Resistance ABC Transporters Thiosemicarbazone

Mechanism of Action: Direct Tyrosyl Radical Quenching Independent of ROS

Mechanistic studies using purified human RNR β2 subunit demonstrate that Triapine-induced inactivation occurs primarily via direct reduction of the essential tyrosyl radical (Y·) by the Fe(II)-(3-AP) complex, independent of reactive oxygen species (ROS) generation [1]. This mechanism contrasts with some other iron chelators and earlier proposals for Triapine's action. In mammalian cells, treatment with 5 µM Triapine resulted in Y· loss and β2 inactivation within 30 minutes, confirming the rapid in vivo relevance of this direct quenching mechanism [1].

Mechanism of Action Enzyme Inactivation Redox Biology

Clinical Efficacy Context: Triapine as a Combination Agent vs. Didox Monotherapy

A comprehensive review of clinical trials for RNR inhibitors concluded that Triapine is more efficacious as a combination agent, whereas Didox and GTI-2040 were more efficacious as monotherapies [1]. This distinction is critical for selecting the appropriate tool compound for in vivo studies. Triapine's clinical development has focused on combinations with DNA-damaging agents (e.g., cisplatin, doxorubicin) and radiation, where it acts as a radiosensitizer [2].

Clinical Pharmacology Combination Therapy Cancer Clinical Trials

Optimal Application Scenarios for Triapine (3-AP) Based on Quantitative Differentiation


Chemical Probe for Ribonucleotide Reductase (RNR) Target Validation

Due to its extreme potency advantage over hydroxyurea (IC50 of 144 nM vs. 991 µM for the hRRM2 subunit), Triapine is the superior chemical probe for validating RNR as a therapeutic target in vitro and in cell-based assays [1]. Its use at low nanomolar concentrations minimizes off-target effects that may confound results with millimolar concentrations of hydroxyurea. This potency, combined with its well-defined mechanism of direct tyrosyl radical quenching, allows for precise interrogation of RNR biology [2].

Investigating Combination Therapy and Radiosensitization Mechanisms

Triapine is the RNR inhibitor of choice for preclinical combination studies, particularly with DNA-damaging agents (e.g., cisplatin, etoposide) and ionizing radiation [1][2]. Its clinical development as a combination agent is supported by evidence of synergistic activity with these modalities, making it a valuable tool for dissecting mechanisms of synthetic lethality and enhanced DNA damage response. Researchers studying radiosensitization should prioritize Triapine due to its established use as a radiosensitizer in clinical trials [3].

Benchmarking Novel Thiosemicarbazone Analogs

As the most clinically advanced thiosemicarbazone, Triapine serves as the essential benchmark compound for evaluating next-generation analogs (e.g., DpC, COTI-2) [1]. Comparative studies should always include Triapine to contextualize improvements in potency, resistance profile, or toxicity. For instance, its lack of cross-resistance via ABCC1 (resistance ratio of 0.9 vs. 17.3 for COTI-2) provides a baseline for assessing whether new analogs avoid transporter-mediated efflux [2].

Studies in Hydroxyurea-Resistant Cancer Models

Triapine is specifically indicated for studies involving hydroxyurea-resistant cell lines or tumors. It retains full antiproliferative activity in L1210 leukemia cells resistant to hydroxyurea (IC50 of 1.6 µM vs. 1.3 µM in wild-type), confirming its utility in overcoming HU resistance [1]. This property makes it a critical tool for investigating RNR-dependent resistance mechanisms and validating new therapeutic strategies for HU-refractory malignancies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Triapine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.